4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is a chemical compound known for its unique properties and applications It is a derivative of benzoic acid, where the amino group is substituted with a 2-hydroxynaphthalen-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid typically involves the condensation of 2-hydroxynaphthaldehyde with 4-aminobenzoic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as ammonium acetate can be employed to facilitate the reaction and improve the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Industry: Utilized in the development of mechanochromic luminescent materials for pressure sensing and mapping.
Wirkmechanismus
The mechanism of action of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid involves its ability to undergo aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms. These mechanisms allow the compound to exhibit unique photoluminescent properties, making it useful in various applications such as optical data storage and pressure sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-3-methyl benzoic acid
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is unique due to its combination of a naphthalene moiety with a benzoic acid derivative, which imparts distinct photoluminescent properties. This makes it particularly valuable in applications requiring mechanochromic luminescence and pressure sensing .
Eigenschaften
CAS-Nummer |
6638-22-8 |
---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H15NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-10,19-20H,11H2,(H,21,22) |
InChI-Schlüssel |
YDAPCHXTJWRWQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.